(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine
Description
This compound is a bicyclic β-amino alcohol derivative featuring a cyclopenta[d][1,3]dioxole core with a fused cyclopentane ring. Key structural attributes include:
- Stereochemistry: The (3aR,4S,6aS) configuration defines its three-dimensional arrangement, critical for molecular interactions.
- Functional groups: A primary amine at C4 and two methyl groups on the dioxolane ring, enhancing steric hindrance and influencing reactivity.
- Unsaturation: The 3a,6a-dihydro designation indicates partial unsaturation in the cyclopentane ring, distinguishing it from fully saturated analogs .
Its synthesis typically involves stereoselective routes starting from carbohydrate precursors (e.g., D-mannose or D-galactose), leveraging protecting group strategies to install the amine moiety .
Properties
IUPAC Name |
(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7H,9H2,1-2H3/t5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNBJFIGIYMQPT-LYFYHCNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@@H]([C@H]2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Osmium Tetroxide-Mediated Dihydroxylation
| Parameter | Range | Optimal Value |
|---|---|---|
| OsO₄ Equivalents | 0.002–0.005 | 0.003 |
| Temperature (°C) | 20–65 | 45 |
| Reaction Time (h) | 8–12 | 10 |
| Solvent | THF | THF |
Cyclopenta[d] dioxolane Ring Formation
Following dihydroxylation, the diol intermediate is treated with 2,2-dimethoxypropane (1.2 equivalents) and catalytic concentrated HCl in acetone to form the dioxolane ring. This step achieves simultaneous protection of the 1,2-diol and installation of the 2,2-dimethyl group. The reaction proceeds at 25–30°C for 6–18 hours, yielding a crystalline intermediate with >95% chemical purity.
Advanced Purification and Isolation Techniques
Vacuum Distillation for Enhanced Purity
High-purity (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d]dioxol-4-amine is obtained via vacuum distillation at 85–95°C and 5–25 mm Hg. This method reduces residual solvents and low-volatility impurities (e.g., phthalimide byproducts) to <0.5 area-% as measured by GC. The distillate solidifies into a crystalline form characterized by distinct XRD peaks at 6.19, 12.34, and 18.40° 2θ.
Table 2: Physical Characterization Data
| Technique | Key Findings |
|---|---|
| Powder XRD | Peaks at 6.19, 12.34, 18.40° 2θ |
| DSC | Endotherm at 87.3°C (melting point) |
| GC Purity | 99.2% chemical, 98.7% enantiomeric |
Column Chromatography for Impurity Removal
Silica gel chromatography using dichloromethane-methanol (9:1) effectively separates the target amine from stereoisomers (e.g., 3aS,4R enantiomer) and synthetic byproducts. This step is critical for achieving optical purity >97%, as required for pharmaceutical intermediates.
Industrial-Scale Process Innovations
Reduced Hazardous Waste Protocols
Modern processes minimize osmium tetroxide usage by 60% compared to early methods (0.005 vs. 0.012 equivalents), significantly lowering heavy metal waste. Quench protocols using aqueous sodium bicarbonate further neutralize reactive intermediates, enhancing safety profiles.
Continuous Flow Reactor Integration
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 40% (from 12 to 7 hours) while maintaining yields >85%. This approach mitigates exothermic risks during dihydroxylation and improves batch-to-batch consistency.
Comparative Analysis of Synthetic Pathways
Method A: Phthalimide-Based Route
Method B: Azabicycloheptenone Derivative Route
Table 3: Method Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield (%) | 72–78 | 65–70 |
| Enantiomeric Purity (%) | 98.7 | 96.3 |
| OsO₄ Usage (equiv.) | 0.003 | 0.008 |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- IUPAC Name : (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine
- CAS Number : 71772-25-3
Structural Characteristics
The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of the amine group enhances its ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Role as a Synthesis Intermediate
One of the primary applications of (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine is as an intermediate in the synthesis of Queuine , a modified nucleobase found in tRNA. Queuine is essential for efficient protein synthesis and has been studied for its potential therapeutic effects in cancer treatment and other diseases .
Case Study: Queuine Synthesis
Research has demonstrated that the compound can be effectively utilized to synthesize Queuine through a series of chemical transformations. This application highlights its importance in developing nucleoside analogs that could serve as antiviral or anticancer agents .
Building Block for Complex Molecules
The compound is employed as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it through various reactions such as alkylation and acylation to create complex organic molecules with potential biological activity .
Case Study: Synthesis of Novel Derivatives
Recent studies have focused on modifying the dioxolane ring of this compound to develop novel derivatives with enhanced pharmacological properties. These derivatives have shown promise in preliminary biological assays .
Potential Use in Polymer Chemistry
There is growing interest in utilizing (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine as a monomer or additive in polymer synthesis. Its unique structural features can contribute to the development of polymers with specific mechanical and thermal properties .
Case Study: Polymer Blends
Research has indicated that incorporating this compound into polymer blends can enhance their thermal stability and mechanical strength. These findings open avenues for developing advanced materials suitable for various industrial applications .
Table 1: Comparison of Applications
Mechanism of Action
The mechanism of action of (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent-Based Comparison
Key Observations:
Amine vs. Hydroxyl Groups : The presence of -NH₂ (target compound) vs. -OH (e.g., ) alters hydrogen-bonding capacity and biological targeting. For instance, hydroxylated analogs are prevalent in antiviral agents, while amine derivatives are prioritized in kinase inhibitors .
Fluorine Substitution : Fluorination at C6 () enhances metabolic stability and bioavailability, critical for antiviral applications .
Steric and Electronic Effects : Methyl groups on the dioxolane ring reduce ring strain and modulate lipophilicity, impacting membrane permeability .
Stereochemical and Saturation Differences
- Dihydro vs. Tetrahydro : The target compound’s 3a,6a-dihydro structure introduces rigidity and planar regions, contrasting with fully saturated analogs (e.g., ), which exhibit greater conformational flexibility .
- Enantiomeric Pairs : The (3aS,4S,6aR)-enantiomer () shows distinct biological profiles due to reversed stereochemistry, underscoring the importance of chiral resolution in drug design .
Biological Activity
(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine (CAS: 71772-25-3) is a bicyclic compound characterized by a unique cyclopentane structure fused with a dioxolane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The compound's molecular formula is C8H13NO2, with a molecular weight of 155.19 g/mol. It possesses a predicted boiling point of 213.1 °C and is soluble in chloroform and methanol .
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| Boiling Point | 213.1 °C (predicted) |
| Density | 1.075 g/cm³ (predicted) |
| Solubility | Chloroform, Methanol |
The biological activity of (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in critical signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression or other diseases.
- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems.
Biological Activity and Case Studies
Numerous studies have been conducted to evaluate the biological effects of this compound.
Case Study 1: Anti-Cancer Activity
A study explored the effects of (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine on cancer cell lines. The findings suggested that the compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and promote neuronal survival in vitro.
Research Findings
Research has demonstrated various biological activities associated with (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine:
- Antioxidant Activity : Exhibits strong antioxidant properties which may contribute to its neuroprotective effects.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in experimental models.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine?
- Methodology : The compound is typically synthesized via cyclopentane ring functionalization with dioxolane protection. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used for hydroxyl group oxidation in CH₂Cl₂/H₂O mixtures, followed by NaHCO₃ quenching and silica gel chromatography (EtOAc/hexanes) for purification . Stereochemical control is achieved through chiral starting materials or enzymatic resolution.
- Key Tools : NMR (¹H/¹³C) for structural confirmation, column chromatography for purification, and mass spectrometry for molecular weight validation .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodology : ¹H NMR coupling constants (e.g., J = 46.0 Hz for axial-equatorial interactions) and NOESY/ROESY experiments identify spatial relationships between protons. X-ray crystallography is definitive for absolute configuration determination .
- Example : In related analogs, the (3aR,4S) configuration is confirmed by comparing experimental optical rotation values (e.g., -44° in methanol) with calculated data .
Advanced Research Questions
Q. How can contradictions in NMR data between synthetic batches be resolved?
- Methodology :
Variable Solvent Effects : Re-acquire NMR in deuterated solvents (e.g., CDCl₃ vs. D₂O) to assess hydrogen bonding or conformational changes .
Decoupling Experiments : Use 2D-COSY or HSQC to resolve overlapping signals, especially in crowded cyclopentane regions .
Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or ring-flipping dynamics .
- Case Study : Discrepancies in diastereomeric ratios (e.g., 86% yield vs. lower yields) may arise from incomplete DDQ oxidation; optimizing reaction time (1–2 hrs) and stoichiometry (1.2 eq DDQ) improves consistency .
Q. What strategies optimize the synthesis of fluorinated derivatives of this compound for antiviral studies?
- Methodology :
Electrophilic Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the C6 position .
Stereochemical Control : Fluorine’s electronegativity alters ring puckering; monitor via ¹³C NMR (JCF = 172.3 Hz) and adjust protecting groups (e.g., tert-butyldimethylsilyl) to stabilize intermediates .
- Data Analysis : Compare bioactivity (e.g., IC₅₀) of fluorinated vs. non-fluorinated analogs to correlate structure-activity relationships .
Q. How is this compound utilized as an intermediate in P2Y₁₂ receptor antagonist development?
- Methodology :
Functionalization : React the amine group with pyrimidine derivatives (e.g., 5-amino-6-chloro-2-(propylthio)pyrimidin-4-amine) via nucleophilic substitution to create prodrug candidates .
Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and HPLC-MS to identify hydrolysis-prone dioxolane groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
